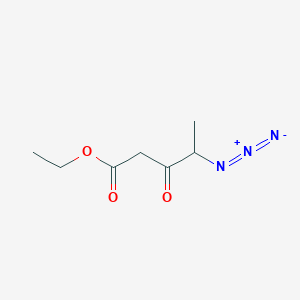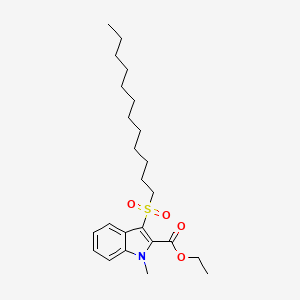
4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of bromomethyl, tetrafluoro, and methoxy functional groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl depends on the specific application. In biochemical contexts, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The tetrafluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethyl-6,7-dimethoxycoumarin
- Methyl 4-(bromomethyl)benzoate
- 4-(Bromomethyl)benzoic acid
Uniqueness
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both tetrafluoro and methoxy groups on the biphenyl core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
646508-12-5 |
|---|---|
Molecular Formula |
C14H9BrF4O |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C14H9BrF4O/c1-20-8-4-11(18)14(12(19)5-8)13-9(16)2-7(6-15)3-10(13)17/h2-5H,6H2,1H3 |
InChI Key |
DYUPZWIAMMITIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


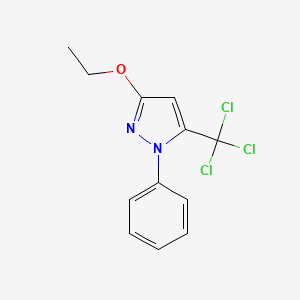
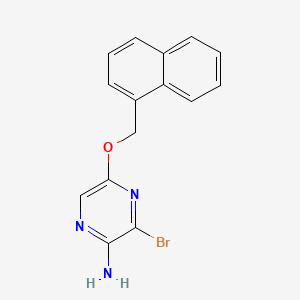
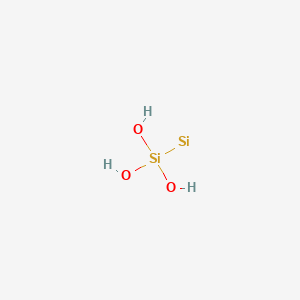

![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
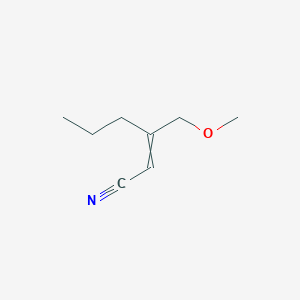
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
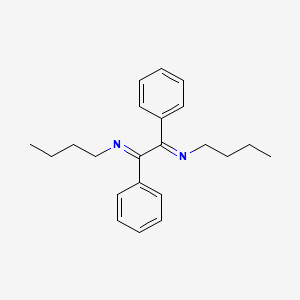
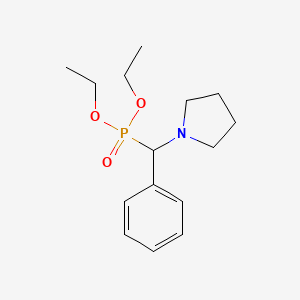

![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
